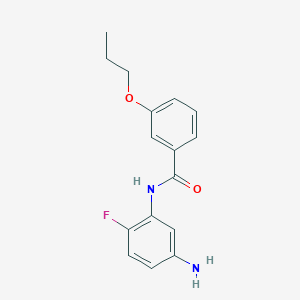

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide

Description

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide is a benzamide derivative characterized by a meta-oriented propoxy group (-OCH₂CH₂CH₃) on the benzamide ring and a 5-amino-2-fluorophenyl substituent. This compound is primarily utilized in proteomics and medicinal chemistry research, where its structural features—such as the fluorine atom (electron-withdrawing) and amino group (hydrogen-bonding capability)—are hypothesized to enhance target binding and pharmacokinetic properties .

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-15-10-12(18)6-7-14(15)17/h3-7,9-10H,2,8,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIBZVJMENHDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250853 | |

| Record name | N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020053-92-2 | |

| Record name | N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020053-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 3-propoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuronal Nicotinic Receptor Modulation

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide has been investigated for its role as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that benzamide analogs can selectively target nAChR subtypes, which are implicated in various neurological disorders. This compound has shown potential in structure-activity relationship (SAR) studies, leading to the identification of its pharmacophore model, which is crucial for developing selective nAChR ligands .

Cyclic Nucleotide Phosphodiesterase Inhibition

Another significant application of this compound is its potential use as a cyclic nucleotide phosphodiesterase inhibitor. Compounds with similar structures have been reported to exhibit inhibitory effects on phosphodiesterases, which are vital in regulating intracellular levels of cyclic nucleotides and are involved in numerous physiological processes .

Case Study 1: nAChR Modulation

In a study focusing on the modulation of nAChRs, this compound was part of a series of benzamide analogs evaluated for their ability to inhibit nAChR activity. The lead compound demonstrated an IC50 value indicating effective inhibition with selectivity towards the α4β2 subtype over α3β4, suggesting its potential therapeutic utility in treating conditions like Alzheimer's disease and nicotine addiction .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 6.0 | α4β2 > α3β4 |

| Compound 8 | 9.5 (α4β2), 11.1 (α3β4) | No selectivity |

Case Study 2: Phosphodiesterase Inhibition

Research on fluoroalkoxy-substituted benzamides indicates that compounds structurally related to this compound can inhibit phosphodiesterases effectively. This inhibition is critical for developing treatments for cardiovascular diseases and other conditions influenced by cyclic nucleotide signaling .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Alkoxy Chain Length

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

- Structure : Differs in the position (para vs. meta) and length of the alkoxy group (heptyloxy vs. propoxy).

- The para-substitution may alter steric interactions with biological targets compared to the meta-substituted target compound .

N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide (sc-330170)

- Structure: Features a phenoxypropanamide group instead of propoxybenzamide.

- Properties: The phenoxy group introduces aromaticity and rigidity, which could affect binding affinity.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Contains an isopropoxy group and trifluoromethyl substituent.

- Application : Used as a pesticide, highlighting the role of trifluoromethyl groups in agrochemical activity. The isopropoxy group’s steric bulk contrasts with the target compound’s linear propoxy chain, suggesting divergent target selectivity .

Functional Group Modifications

N-(5-Amino-2-methoxyphenyl)-3,3,3-trifluoropropanamide

- Structure : Replaces fluorine with a methoxy group and incorporates a trifluoropropanamide chain.

- The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .

N-(5-Cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-fluorobenzamide

Physicochemical and Pharmacokinetic Properties

*Log P values are estimated based on structural analogs.

Biological Activity

N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C16H17FN2O2

- Molecular Weight : 288.32 g/mol

This compound has been studied primarily for its role as a negative allosteric modulator (NAM) of neuronal nicotinic acetylcholine receptors (nAChRs). The compound exhibits selective inhibition properties, particularly towards the human α4β2 nAChR subtype, with an IC50 value of approximately 6.0 µM, demonstrating a five-fold preference over the α3β4 subtype .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the chemical structure of this compound can significantly impact its biological activity. For example, altering the alkoxy portion or substituting different groups on the pyridyl ring can enhance or diminish its selectivity and potency against specific nAChR subtypes.

Table 1: Structure-Activity Relationship Findings

| Compound | IC50 (µM) | Selectivity | Comments |

|---|---|---|---|

| This compound | 6.0 (3.4–10.6) | High (α4β2 vs α3β4) | Lead compound |

| Compound 8 | 9.5 (3.7–24.1) | Moderate | No selectivity |

| Compound 4 | Varies | Low | Comparable potency on both subtypes |

Biological Evaluation

The biological evaluation of this compound has included in vitro assays to assess its impact on receptor activity and potential therapeutic applications. Studies have indicated that this compound may play a role in modulating neurotransmitter release and could be beneficial in treating conditions associated with dysregulated nAChR activity, such as neurodegenerative diseases and addiction .

Case Studies

- Neuropsychiatric Disorders : In a study exploring the effects of various nAChR modulators, this compound was shown to reduce hyperactivity in animal models, suggesting potential applications in treating disorders like schizophrenia and ADHD .

- Cancer Research : The compound's ability to inhibit specific receptor pathways has led to investigations into its role in cancer treatment, particularly in modulating tumor microenvironments through nAChR pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-3-propoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 3-propoxybenzoic acid derivatives with 5-amino-2-fluorophenylamine via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to generate the reactive intermediate.

- Protection of the amino group : Protect the 5-amino group with a Boc or Fmoc group to prevent side reactions during coupling .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF, THF) and temperature (40–60°C) to enhance yield. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR : Identify aromatic protons (δ 6.5–8.0 ppm), fluoro-substituent effects (deshielding), and propoxy chain signals (δ 1.0–4.0 ppm).

- NMR : Detect the fluorine atom at δ -110 to -120 ppm (ortho-fluorine in aryl groups) .

- IR Spectroscopy : Confirm amide bonds (C=O stretch at 1650–1680 cm) and amino groups (N-H stretch at 3300–3500 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] at m/z 303.3 for CHFNO).

Q. What crystallization strategies are effective for obtaining single crystals of this compound?

- Approaches :

- Slow Evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane and hexane, then allow slow solvent evaporation at 4°C.

- Vapor Diffusion : Use methanol as the solvent and diethyl ether as the anti-solvent in a sealed chamber.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for HDAC inhibition?

- SAR Strategies :

- Modify the propoxy chain : Shorten or elongate the chain to alter lipophilicity and membrane permeability. For example, replacing propoxy with ethoxy improved solubility in HDAC inhibitors .

- Substitute fluorine position : Compare para- vs. ortho-fluoro effects on target binding (e.g., fluorine’s electron-withdrawing properties enhance hydrogen bonding).

- Biological Assays : Test derivatives against recombinant HDAC isoforms (e.g., HDAC1, HDAC6) using fluorogenic substrates. Correlate IC values with structural modifications.

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

- Troubleshooting Steps :

- Standardize Assay Conditions : Control variables like cell line origin (e.g., HeLa vs. HEK293), serum concentration, and incubation time.

- Orthogonal Validation : Confirm results using complementary methods (e.g., Western blot for protein acetylation alongside enzymatic assays).

- Dose-Response Curves : Perform 10-point dilution series to assess reproducibility and calculate Hill slopes for mechanism insights .

Q. What computational tools predict the physicochemical properties and metabolic stability of this compound?

- In Silico Methods :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. For example, the propoxy group may increase logP, affecting blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulate binding to HDAC active sites using GROMACS or AMBER. Analyze hydrogen bonds between the amide group and Zn in the enzyme’s catalytic pocket .

- Retrosynthesis Tools : Leverage AI platforms (e.g., ChemAxon) to propose alternative synthetic routes and optimize reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.